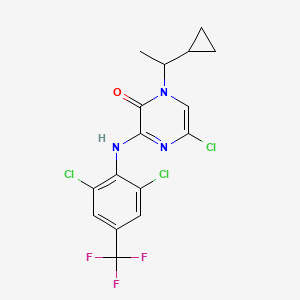

BMS-665053

Descripción

Propiedades

Número CAS |

1173435-64-7 |

|---|---|

Fórmula molecular |

C16H14Cl3F2N3O2 |

Peso molecular |

424.7 g/mol |

Nombre IUPAC |

5-chloro-1-[(1S)-1-cyclopropylethyl]-3-[2,6-dichloro-4-(difluoromethoxy)anilino]pyrazin-2-one |

InChI |

InChI=1S/C16H14Cl3F2N3O2/c1-7(8-2-3-8)24-6-12(19)22-14(15(24)25)23-13-10(17)4-9(5-11(13)18)26-16(20)21/h4-8,16H,2-3H2,1H3,(H,22,23)/t7-/m0/s1 |

Clave InChI |

NFRNVFLIULAQST-ZETCQYMHSA-N |

SMILES isomérico |

C[C@@H](C1CC1)N2C=C(N=C(C2=O)NC3=C(C=C(C=C3Cl)OC(F)F)Cl)Cl |

SMILES canónico |

CC(C1CC1)N2C=C(N=C(C2=O)NC3=C(C=C(C=C3Cl)OC(F)F)Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-665053; BMS 665053; BMS665053. |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of BMS-665053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-665053 is a potent and highly selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). By competitively inhibiting the binding of corticotropin-releasing factor (CRF) to its primary receptor, this compound effectively modulates the hypothalamic-pituitary-adrenal (HPA) axis and other neural circuits implicated in the stress response. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and preclinical evidence of its anxiolytic potential. Detailed experimental protocols, based on established methodologies for CRF1 receptor antagonists, are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.

Introduction to CRF1 Receptor Antagonism

The corticotropin-releasing factor (CRF) system is a critical mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been strongly implicated in the pathophysiology of anxiety and depressive disorders. The CRF1 receptor, a G-protein coupled receptor, is the principal mediator of the anxiogenic effects of CRF. Consequently, the development of small molecule CRF1 receptor antagonists, such as this compound, represents a promising therapeutic strategy for the treatment of stress-related psychiatric conditions.

Molecular Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CRF1 receptor.[1][2][3] Its primary mechanism involves occupying the ligand-binding pocket of the receptor, thereby preventing the endogenous ligand, CRF, from binding and initiating downstream signaling cascades. This inhibitory action effectively dampens the physiological responses to stress that are mediated by the CRF1 receptor.

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to both human and rat CRF1 receptors. In preclinical studies, it has shown a high degree of selectivity for the CRF1 receptor over the CRF2 receptor subtype, which is crucial for minimizing off-target effects.

| Parameter | Value | Assay Conditions |

| CRF1 Receptor Binding Affinity (IC50) | 1.0 nM | Competitive binding assay with ovine CRF in membranes from cells expressing human or rat CRF1 receptors.[1][3] |

| CRF2 Receptor Binding Affinity (IC50) | >10 µM | Competitive binding assay with ovine CRF in membranes from cells expressing CRF2 receptors.[3] |

Functional Antagonism

The binding of this compound to the CRF1 receptor translates into potent functional antagonism. This is most prominently observed as an inhibition of CRF-stimulated intracellular signaling pathways.

| Parameter | Value | Assay Conditions |

| Inhibition of CRF-stimulated cAMP production (IC50) | 4.9 nM | Human Y-79 retinoblastoma cells stimulated with 1 nM CRF.[1][3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound is the canonical Gs-protein coupled pathway activated by CRF at the CRF1 receptor.

Preclinical Efficacy

In vivo studies in animal models have demonstrated the anxiolytic-like effects of this compound.

| Model | Species | Dose | Effect | Bioavailability (F) |

| Defensive Withdrawal Anxiety Test | Rat | 10 mg/kg, p.o. | Anxiolytic efficacy | 52%[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CRF1 receptor antagonists like this compound. These protocols are based on standard practices in the field and literature for similar compounds.

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the CRF1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human or rat CRF1 receptor (e.g., HEK293 cells) or from rat cortical tissue.

-

Radioligand: A radiolabeled CRF analog, such as [125I]Tyr0-ovine CRF, is used as the competing ligand.

-

Assay Buffer: A suitable buffer containing protease inhibitors is used (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Functional cAMP Accumulation Assay

Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit CRF-stimulated cAMP production.

Methodology:

-

Cell Line: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, are commonly used.[1][3]

-

Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is calculated using a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist with a clear mechanism of action. By blocking the binding of CRF to its receptor, it inhibits the downstream production of cAMP, a key second messenger in the stress signaling cascade. Preclinical data demonstrates its high affinity for the CRF1 receptor and its efficacy in an animal model of anxiety. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other CRF1 receptor antagonists. The targeted action of this compound on a well-validated biological pathway underscores its potential as a therapeutic agent for the treatment of stress-related disorders. Further research, including clinical trials, would be necessary to fully elucidate its therapeutic utility in humans.

References

- 1. BMS Streamlines Pipeline, Removes Two Clinical Programs Amid Leadership Changes [noahai.co]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-665053: A Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-665053 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound presents a promising therapeutic mechanism for mitigating the effects of chronic stress and treating associated psychiatric conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies.

Mechanism of Action

This compound functions as a high-affinity antagonist at the CRF1 receptor.[1][2] CRF1 receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gs-alpha subunit.[3][4] Upon binding of the endogenous ligand CRF, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] this compound competitively binds to the CRF1 receptor, thereby preventing CRF-mediated signal transduction and the subsequent downstream physiological effects associated with stress responses.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species | Assay Details | Value | Reference |

| IC50 (Binding) | Human & Rat | Competitive binding against 150 pM ovine CRF | ≤ 1.0 nM | [1] |

| IC50 (Functional) | Human | Inhibition of 1 nM CRF-stimulated cAMP production in Y-79 retinoblastoma cells | 4.9 nM | [1][5] |

| Selectivity (CRF2) | - | Competitive binding against 150 pM ovine CRF | >10,000 nM (>10 µM) | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Model | Dose | Effect | Reference |

| Anxiolytic Efficacy | Rat | Defensive withdrawal anxiety test | 10 mg/kg, p.o. | Exhibited anxiolytic effects | [1] |

| Oral Bioavailability (F) | Rat | - | - | 52% | [1] |

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by CRF1 receptor activation and its inhibition by this compound.

Caption: CRF1 Receptor Signaling Pathway and Point of Antagonism by this compound.

Experimental Workflow for CRF1 Antagonist Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel CRF1 receptor antagonist like this compound.

Caption: Standard Preclinical Evaluation Workflow for a CRF1 Receptor Antagonist.

Logical Relationship of this compound within the CRF System

This diagram depicts the hierarchical relationship of this compound within the broader stress response system.

Caption: Logical Placement of this compound in the Stress Response Cascade.

Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize CRF1 receptor antagonists like this compound.

CRF1 Receptor Binding Assay (Competitive Inhibition)

-

Objective: To determine the binding affinity (Ki or IC50) of the test compound for the CRF1 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat CRF1 receptor (e.g., HEK293, CHO cells).

-

Radioligand: Typically a high-affinity CRF1 receptor agonist or antagonist labeled with iodine-125 (e.g., [¹²⁵I]-Sauvagine, [¹²⁵I]-Astressin).

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known, unlabeled CRF1 ligand (e.g., unlabeled CRF).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Functional Antagonism Assay (cAMP Accumulation)

-

Objective: To determine the potency (IC50) of the test compound in inhibiting CRF-stimulated intracellular cAMP production.

-

Materials:

-

A whole-cell system endogenously or recombinantly expressing the CRF1 receptor (e.g., human Y-79 retinoblastoma cells).

-

CRF (ovine or human) as the agonist.

-

Test Compound: this compound at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium with a buffer (e.g., HBSS with HEPES).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of CRF (typically at its EC80) for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration (or signal) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for the inhibition of CRF-stimulated cAMP production.

-

In Vivo Behavioral Assay (Defensive Withdrawal in Rats)

-

Objective: To assess the anxiolytic-like effects of the test compound in an animal model of anxiety.

-

Materials:

-

Adult male rats.

-

A defensive withdrawal apparatus, which typically consists of an open, brightly lit circular field with a narrow, dark tube attached to the perimeter.

-

Test Compound: this compound formulated for oral administration.

-

Vehicle control.

-

-

Procedure:

-

Administer this compound or vehicle to the rats via oral gavage at a predetermined time before testing (e.g., 60 minutes).

-

Place each rat individually into the open field of the apparatus.

-

Record the behavior of the rat for a set duration (e.g., 15 minutes).

-

Key behavioral parameters to measure include:

-

Latency to enter the dark tube.

-

Total time spent in the dark tube.

-

Number of emergences from the tube.

-

-

Anxiolytic compounds are expected to decrease the latency to exit the tube and the total time spent within it, reflecting a reduction in anxiety-like behavior.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound with the vehicle control.

-

Conclusion

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with demonstrated efficacy in preclinical models of anxiety. Its favorable pharmacokinetic profile, including good oral bioavailability, further supports its potential as a therapeutic agent for stress-related disorders. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds targeting the CRF system.

References

- 1. This compound ≥98% (HPLC) | 1173435-64-7 [sigmaaldrich.com]

- 2. abmole.com [abmole.com]

- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of BMS-665053: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-665053 is a potent and selective, non-peptide small molecule antagonist of the corticotropin-releasing factor-1 (CRF1) receptor.[1][2] The dysregulation of the CRF system is implicated in the pathophysiology of anxiety and depression, making the CRF1 receptor a key therapeutic target.[3][4][5] this compound emerged from a discovery program focused on identifying orally bioavailable CRF1 receptor antagonists with potential for treating stress-related disorders. This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical development of this compound and its analogs.

Discovery and Lead Optimization

This compound belongs to a class of N3-phenylpyrazinone compounds identified through structure-activity relationship (SAR) studies. The initial pyrazinone-based scaffold was developed based on its structural similarity to the pharmacophore model of known CRF1 receptor antagonists.[4] Optimization of this scaffold focused on improving potency, selectivity, and pharmacokinetic properties.

A key challenge in the development of this series was managing metabolic clearance. An in vitro intrinsic clearance-based approach was employed, utilizing human liver microsomes to identify sites of metabolism. This strategy led to the discovery that incorporating specific substituents at these metabolic "hot spots" could significantly decrease the rate of metabolism.[6] This optimization process culminated in the identification of this compound (referred to as compound 12x in some literature), which demonstrated high potency and improved oral bioavailability in preclinical species.[6]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This antagonism blocks the downstream signaling cascade initiated by CRF, most notably the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[1][2]

The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to a stimulatory G-protein (Gs). Upon CRF binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This signaling pathway is central to the physiological stress response. By blocking this initial step, this compound effectively dampens the cellular response to CRF.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high affinity for the CRF1 receptor and potent functional antagonism.

| Parameter | Species | Value | Reference |

| CRF1 Receptor Binding (IC50) | Human | 1.0 nM | [1][2] |

| CRF-stimulated cAMP Production (IC50) | Human (Y-79 Retinoblastoma Cells) | 4.9 nM | [1][2] |

| CRF2 Receptor Binding (IC50) | Human | >10,000 nM | [3] |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not publicly available. However, data for a closely related and highly potent analog, compound 12p , from the same N3-phenylpyrazinone series, are provided below. Additionally, oral bioavailability for this compound has been reported.

Pharmacokinetic Parameters of Analog 12p

| Parameter | Species | IV (1 mg/kg) | PO (3 mg/kg) | Reference |

|---|---|---|---|---|

| Clearance (CL) | Rat | 21 mL/min/kg | - | [3] |

| Volume of Distribution (Vdss) | Rat | 3.5 L/kg | - | [3] |

| Half-life (t1/2) | Rat | 2.1 h | - | [3] |

| Oral Bioavailability (F) | Rat | - | 27% | [3] |

| Clearance (CL) | Cynomolgus Monkey | 23 mL/min/kg | - | [3] |

| Volume of Distribution (Vdss) | Cynomolgus Monkey | 2.5 L/kg | - | [3] |

| Half-life (t1/2) | Cynomolgus Monkey | 1.3 h | - | [3] |

| Oral Bioavailability (F) | Cynomolgus Monkey | - | 13% |[3] |

Oral Bioavailability of this compound and Prodrugs in Rats

| Compound | Oral Bioavailability (F) | Reference |

|---|---|---|

| This compound | 5% | [1] |

| Prodrug 12 (Acyloxyalkoxy linker) | 36% |[1] |

In Vivo Efficacy

This compound has demonstrated anxiolytic-like effects in a preclinical model of anxiety.

| Model | Species | Dose (p.o.) | Effect | Reference |

| Defensive Withdrawal | Rat | 10 mg/kg | Efficacious (anxiolytic effect) |

Experimental Protocols

Synthesis of this compound

While the full, detailed experimental procedure for the synthesis of this compound is proprietary, the key steps have been described. The synthesis involves a palladium-catalyzed coupling reaction, a common method for forming the C-N bond between the pyrazinone core and the aniline moiety.

General Procedure for N3-Phenylpyrazinone Synthesis: A mixture of the 3,5-dihalo-2(1H)-pyrazinone derivative, the corresponding aniline, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted, and the product is isolated and purified using standard techniques such as column chromatography.

CRF1 Receptor Binding Assay

This assay is designed to determine the affinity of test compounds for the CRF1 receptor.

Protocol:

-

Receptor Source: Membranes from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells).

-

Radioligand: [125I]-o-CRF is typically used as the radiolabeled ligand.

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound) in a suitable assay buffer.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize CRF-stimulated cAMP production.

Protocol:

-

Cell Line: A cell line endogenously or recombinantly expressing the CRF1 receptor, such as human Y-79 retinoblastoma cells, is used.[1][2]

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: Cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM) to induce cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the CRF-stimulated cAMP response, is determined.

Defensive Withdrawal Anxiety Test

This is a conflict-based animal model of anxiety that assesses the trade-off between exploring a novel environment and seeking refuge in a protected space.

Protocol:

-

Apparatus: The apparatus consists of a large, open, brightly lit circular field with a small, dark chamber located at the periphery.

-

Procedure: A rat is placed inside the dark chamber at the beginning of the test. The latency to emerge from the chamber into the open field and the total time spent in the open field are recorded over a defined period (e.g., 15 minutes).

-

Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally at a specified time before the test.

-

Anxiolytic Effect: Anxiolytic compounds are expected to decrease the latency to emerge from the dark chamber and increase the time spent exploring the open field.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist that has demonstrated efficacy in a preclinical model of anxiety. Its discovery was facilitated by a targeted lead optimization strategy focused on mitigating metabolic clearance. While further development information is not extensively available in the public domain, the data presented here provide a comprehensive technical overview of the preclinical discovery and characterization of this promising compound for the potential treatment of stress-related disorders.

References

- 1. Synthesis and evaluation of prodrugs of corticotropin-releasing factor-1 (CRF1) receptor antagonist this compound leading to improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro intrinsic clearance-based optimization of N3-phenylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of BMS-665053 to the CRF1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BMS-665053, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information presented herein is intended to support research and development efforts in the field of neuropharmacology and related disciplines.

Core Quantitative Data

The binding affinity of this compound for the CRF1 receptor has been determined through various in vitro assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency and selectivity.

| Compound | Parameter | Value | Species/Cell Line | Reference |

| This compound | IC50 | 1.0 nM | Human | [1] |

| This compound | IC50 | 4.9 nM (cAMP production) | Human Y-79 retinoblastoma cells | [1] |

Table 1: Binding Affinity of this compound for the CRF1 Receptor

| Compound | Receptor | IC50 | Selectivity (fold) |

| This compound | CRF1 | 1.0 nM | >10,000 |

| This compound | CRF2 | >10 µM |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The determination of the binding affinity of this compound to the CRF1 receptor typically involves competitive radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to displace a radiolabeled ligand from the CRF1 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 cells) or from brain tissue known to have high CRF1 receptor density (e.g., rat cortex).

-

Radioligand: A high-affinity CRF1 receptor radioligand such as [¹²⁵I]Sauvagine or [¹²⁵I]oCRF.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor antagonist (e.g., Antalarmin).

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl₂) and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Functional Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit the CRF-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 receptor signaling pathway.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human CRF1 receptor (e.g., human Y-79 retinoblastoma cells).

-

Agonist: Corticotropin-releasing factor (CRF).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Culture the cells in appropriate media and conditions.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of CRF to stimulate cAMP production and incubate for a defined period.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the CRF-stimulated cAMP production.

Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[2] Upon binding of an agonist like CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist, blocking the initial binding of CRF and thereby inhibiting this signaling cascade.

References

BMS-665053: A Technical Guide to its High Selectivity for the Corticotropin-Releasing Factor Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, BMS-665053. The document details the compound's binding affinity and functional potency, highlighting its significant selectivity for CRF1 over the Corticotropin-Releasing Factor Receptor 2 (CRF2). Detailed experimental methodologies and relevant signaling pathways are also presented to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The selectivity of this compound for CRF1 is evident from both binding affinity and functional assay data. The following tables summarize the key quantitative metrics.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | IC50 (nM) | Selectivity (CRF2/CRF1) |

| Human CRF1 | This compound | 1.0 | >10,000-fold |

| Human CRF2 | This compound | >10,000 |

IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding.

Table 2: Functional Antagonist Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| Human Y-79 Retinoblastoma | CRF-stimulated cAMP Production | 4.9 |

IC50 value represents the concentration of the compound required to inhibit 50% of the CRF-stimulated cyclic adenosine monophosphate (cAMP) production.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of this compound for human CRF1 and CRF2 receptors.

Materials:

-

Membrane preparations from cells stably expressing either human CRF1 or CRF2 receptors.

-

Radioligand: [¹²⁵I]-Sauvagine or a similar suitable radiolabeled CRF receptor ligand.

-

This compound

-

Non-specific binding control: A high concentration of a non-radiolabeled CRF receptor antagonist (e.g., 1 µM Astressin).

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, and a protease inhibitor cocktail, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Functional cAMP Accumulation Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-stimulated cAMP production.

Materials:

-

Human Y-79 retinoblastoma cells (which endogenously express CRF1 receptors) or other suitable cell lines expressing CRF1.

-

Corticotropin-Releasing Factor (CRF) or a suitable CRF1 agonist.

-

This compound

-

Cell culture medium.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

-

Cell Culture: Culture the human Y-79 retinoblastoma cells to an appropriate confluency in multi-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of CRF (typically at its EC80 concentration to elicit a robust response) to the wells and incubate for a further defined period (e.g., 30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP levels in the cell lysates using the chosen cAMP assay kit.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the characterization of this compound.

Caption: CRF1 receptor signaling pathway initiated by CRF binding.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the cAMP functional assay.

Preclinical Profile of BMS-665053: A Potent and Selective CRF1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-665053 is a potent and selective, orally bioavailable, small molecule antagonist of the corticotropin-releasing factor-1 (CRF1) receptor.[1][2] Developed by Bristol-Myers Squibb, this pyrazinone-containing compound has been investigated for its potential therapeutic utility in stress-related disorders, such as anxiety.[2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, in vitro and in vivo activity, and the underlying mechanism of action.

Core Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data that underscores its potency and selectivity. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Cell Line | Value | Reference Compound | Experimental Condition |

| CRF1 Receptor Binding IC50 | Human | 1.0 nM | Ovine CRF (150 pM) | Radioligand binding assay.[1][2] |

| CRF1 Receptor Binding IC50 | Rat | ≤ 1.0 nM | Ovine CRF (150 pM) | Radioligand binding assay.[2] |

| CRF-stimulated cAMP Production IC50 | Human Y-79 Retinoblastoma Cells | 4.9 nM | CRF (1 nM) | Functional assay measuring downstream signaling.[1][2] |

| CRF2 Receptor Binding IC50 | Not Specified | >10 µM | Ovine CRF (150 pM) | Demonstrates high selectivity for CRF1 over CRF2.[2] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Dose | Effect |

| Anxiolytic Efficacy | Rat | 10 mg/kg (p.o.) | Efficacious in a defensive withdrawal anxiety test.[2] |

| Oral Bioavailability (F) | Rat | Not Specified | 52%[2] |

Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, corticotropin-releasing factor (CRF) is released and binds to the CRF1 receptor. This binding activates the receptor, leading to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] cAMP then acts as a second messenger to activate various downstream signaling cascades, contributing to the physiological and behavioral responses to stress. This compound competitively blocks the binding of CRF to the CRF1 receptor, thereby inhibiting the production of cAMP and attenuating the stress response.

Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human and rat CRF1 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either the human or rat CRF1 receptor.

-

Radioligand: A radiolabeled CRF ligand, such as [¹²⁵I]-ovine CRF, is used.

-

Incubation: A constant concentration of the radioligand (e.g., 150 pM ovine CRF) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

CRF-Stimulated cAMP Production Assay

Objective: To assess the functional antagonist activity of this compound at the CRF1 receptor.

Methodology:

-

Cell Culture: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor, are cultured to an appropriate density.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of CRF (e.g., 1 nM) to induce cAMP production.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

Data Analysis: The concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined.

Caption: Workflow for the CRF-stimulated cAMP production assay.

In Vivo Defensive Withdrawal Anxiety Test in Rats

Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model of anxiety.

Methodology:

-

Apparatus: A defensive withdrawal apparatus consists of a small, enclosed, dark chamber connected to a larger, brightly lit, open field.

-

Acclimation: Animals are acclimated to the testing room prior to the experiment.

-

Dosing: Rats are orally administered either vehicle or this compound (e.g., 10 mg/kg) at a specified time before testing.

-

Testing: Each rat is placed in the dark chamber. The latency to emerge into the open field and the total time spent in the open field are recorded over a defined period.

-

Data Analysis: An increase in the time spent in the open field and a decrease in the latency to emerge are indicative of an anxiolytic effect. Statistical analysis is performed to compare the drug-treated group to the vehicle control group.

Conclusion

The preclinical data for this compound characterize it as a highly potent and selective CRF1 receptor antagonist with good oral bioavailability and in vivo efficacy in a rodent model of anxiety.[2] Its well-defined mechanism of action, centered on the attenuation of the CRF-mediated stress response, provides a strong rationale for its investigation in stress-related psychiatric disorders. The experimental protocols detailed herein offer a foundation for further research into the pharmacological and therapeutic potential of this compound and other CRF1 receptor antagonists.

References

Investigating the Therapeutic Potential of BMS-665053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-665053 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, this compound effectively dampens the downstream signaling cascade that leads to the physiological and behavioral manifestations of stress and anxiety. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to its investigation. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications in stress-related disorders.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the endogenous ligand, CRF, from activating it. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger that activates protein kinase A (PKA) and initiates a cascade of intracellular signaling events. By antagonizing the CRF1 receptor, this compound effectively inhibits this CRF-stimulated production of cAMP, thus mitigating the cellular responses to stress signals.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| CRF1 Receptor Binding IC50 | 1.0 nM | Human and Rat CRF1 Receptors | |

| CRF-stimulated cAMP Production IC50 | 4.9 nM | Human Y-79 Retinoblastoma Cells | [1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Reference |

| Anxiolytic Efficacy (Lowest Effective Dose) | 10 mg/kg (p.o.) | Defensive Withdrawal Anxiety Test in Rats | |

| Oral Bioavailability (F) | 52% | Rats |

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CRF1 receptor and the point of intervention for this compound.

Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Screening for CRF1 Antagonists

The following diagram outlines a typical experimental workflow for identifying and characterizing CRF1 receptor antagonists like this compound.

References

Methodological & Application

Application Notes and Protocols for BMS-665053 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-665053 is a potent and selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. CRF1 receptors are key mediators of the stress response, and their antagonism is a promising therapeutic strategy for the treatment of anxiety and depressive disorders. These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models of anxiety, along with available pharmacokinetic data and a description of the underlying signaling pathway.

Signaling Pathway of CRF1 Receptor Antagonism

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand corticotropin-releasing factor (CRF), initiates a signaling cascade primarily through the Gs alpha subunit. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the physiological stress response. This compound, as a CRF1 receptor antagonist, blocks the binding of CRF, thereby inhibiting this signaling pathway and mitigating the effects of stress.

Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| CRF1 Receptor Binding IC50 | Human | 1.0 nM | [1] |

| CRF-stimulated cAMP Production IC50 | Human (Y-79 cells) | 4.9 nM | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Reference |

| Oral Bioavailability (F) | p.o. | Not Specified | 5% | [1] |

Table 3: In Vivo Efficacy of a Structurally Related Pyrazinone CRF1 Antagonist

| Animal Model | Species | Route | Dose | Effect | Reference |

| Defensive Withdrawal | Rat | p.o. | 3 mg/kg | Anxiolytic | [2] |

Experimental Protocols

General Preparation and Administration of this compound

Vehicle Selection and Formulation: For oral administration in rodents, this compound can be formulated in a variety of vehicles depending on its solubility and the study requirements. Common vehicles include:

-

Aqueous solution: 0.5% or 1% methylcellulose in water.

-

Suspension: If the compound has low aqueous solubility, it can be suspended in a vehicle like 0.5% methylcellulose or 0.25% carboxymethylcellulose. Sonication may be required to ensure a uniform suspension.

-

Solution in a co-solvent system: For compounds with poor aqueous solubility, a co-solvent system such as a mixture of polyethylene glycol (e.g., PEG400), ethanol, and water can be used.

Recommended Formulation (General Purpose): A suspension in 0.5% (w/v) methylcellulose in sterile water is a commonly used and generally well-tolerated vehicle for oral gavage in rodents.

Preparation of a 1 mg/mL Suspension:

-

Weigh the required amount of this compound powder.

-

Triturate the powder with a small amount of 0.5% methylcellulose to form a smooth paste.

-

Gradually add the remaining volume of 0.5% methylcellulose while continuously stirring or vortexing to achieve the final concentration of 1 mg/mL.

-

If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.

-

Prepare fresh on the day of the experiment.

Administration:

-

Route: Oral gavage (p.o.) is the most common route for administration.

-

Volume: The administration volume should be appropriate for the size of the animal. For mice, a typical volume is 5-10 mL/kg. For rats, a typical volume is 2-5 mL/kg.

-

Dosing: Based on available data for related compounds, an effective anxiolytic dose is likely in the range of 1-10 mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific model.

Experimental Workflow: Rodent Anxiety Model (Defensive Withdrawal Test)

Caption: General Experimental Workflow for a Rodent Anxiety Study.

Detailed Protocol: Defensive Withdrawal Test in Rats

The defensive withdrawal test is a conflict-based model of anxiety that assesses the animal's tendency to remain in a protected environment versus exploring a more open, potentially threatening area.

Apparatus:

-

A large, open, circular arena (approximately 1 meter in diameter) with a small, enclosed chamber (e.g., 20 x 20 x 20 cm) located at the periphery. The arena should be well-lit.

Procedure:

-

Habituation: On the day prior to testing, habituate each rat to the testing room for at least 1 hour.

-

Dosing: On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to the rats. A typical pre-treatment time is 30-60 minutes before the behavioral test.

-

Testing:

-

Place the rat inside the enclosed chamber.

-

Allow the rat to explore the apparatus for a set period, typically 15 minutes.

-

Record the following behavioral parameters using an automated video-tracking system or by a trained observer blind to the treatment groups:

-

Latency to emerge: The time it takes for the rat to emerge from the enclosed chamber with all four paws.

-

Time spent in the open area: The total time the rat spends in the open portion of the arena.

-

Number of entries into the open area: The number of times the rat fully enters the open arena.

-

Total distance traveled: An indicator of general locomotor activity.

-

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound treated groups to the vehicle control group.

-

An anxiolytic effect is indicated by a decreased latency to emerge, increased time spent in the open area, and an increased number of entries into the open area, without a significant change in total distance traveled (to rule out hyperactivity).

-

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including dose, vehicle, and timing, based on their specific research objectives and in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols: Recommended Dosage of BMS-665053 for Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the use of BMS-665053, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in animal models of anxiety. The information is intended to guide researchers in designing experiments to evaluate the anxiolytic potential of this compound.

Mechanism of Action

This compound acts as an antagonist at the CRF1 receptor. The corticotropin-releasing factor (CRF) system is a key mediator of the stress response. When CRF binds to its CRF1 receptor, it initiates a signaling cascade that contributes to anxiety-like behaviors. By blocking this interaction, this compound is thought to attenuate the physiological and behavioral consequences of stress, thereby producing anxiolytic effects. CRF1 receptor antagonists are believed to be particularly effective under conditions of high stress.

Quantitative Data on this compound in Anxiety Models

Currently, publicly available data on the dose-response relationship of this compound in various anxiety models is limited. The following table summarizes the reported effective dose in a preclinical rat model of anxiety.

| Animal Model | Species | Route of Administration | Effective Dose | Observed Effect |

| Defensive Withdrawal Test | Rat | Oral (p.o.) | 10 mg/kg | Anxiolytic Efficacy |

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess anxiety are provided below. It is recommended to conduct pilot studies to determine the optimal dose range for this compound in the specific model and experimental conditions being used.

Defensive Withdrawal Test (Rat)

This test assesses anxiety-like behavior by measuring the latency of a rat to emerge from a protective environment into a more open and potentially threatening area.

Apparatus:

-

An open-topped box (e.g., 60 cm x 60 cm x 30 cm) with a small, dark chamber (e.g., 15 cm x 15 cm x 15 cm) attached to one wall with an opening allowing entry.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., a range including 10 mg/kg) or vehicle control. Allow for an appropriate pre-treatment time based on the compound's pharmacokinetic profile (typically 30-60 minutes).

-

Testing:

-

Place the rat inside the dark chamber.

-

Start a timer and record the latency to emerge from the chamber with all four paws.

-

A cut-off time (e.g., 300 seconds) should be established.

-

After emergence, other behavioral parameters such as time spent in the open area and locomotor activity can also be recorded for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis: The primary measure is the latency to emerge. A significant increase in emergence latency in vehicle-treated animals compared to this compound-treated animals suggests an anxiolytic-like effect.

Elevated Plus Maze (EPM) - General Protocol for Rodents

The EPM is a widely used test to assess anxiety-like behavior. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two opposite arms are open, and two are enclosed by high walls.

-

A central platform connects all four arms.

Procedure:

-

Habituation: Acclimate the animals (rats or mice) to the testing room for at least 60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle control at the desired doses and route. Allow for appropriate pre-treatment time.

-

Testing:

-

Place the animal on the central platform, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the number of entries into and the time spent in the open and closed arms.

-

Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries.

-

Total arm entries can be used as a measure of general locomotor activity.

-

Open Field Test (OFT) - General Protocol for Rodents

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) of the brightly lit open arena.

Apparatus:

-

A square or circular arena with high walls to prevent escape.

-

The arena is typically divided into a central zone and a peripheral zone by video tracking software.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.

-

Drug Administration: Administer this compound or vehicle control at the desired doses and route. Allow for appropriate pre-treatment time.

-

Testing:

-

Gently place the animal in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using a video tracking system.

-

-

Data Analysis:

-

Measure the total distance traveled, time spent in the center zone, and entries into the center zone.

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the center zone without significantly altering total locomotor activity.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of a CRF1 receptor antagonist like this compound and a general workflow for its preclinical evaluation in anxiety models.

BMS-665053 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-665053 is a potent and selective non-peptidic antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. By blocking the action of corticotropin-releasing factor at the CRF1 receptor, this compound inhibits the downstream signaling cascade, including the production of cyclic adenosine monophosphate (cAMP), making it a valuable tool for investigating the role of the CRF system in health and disease.[1][2]

These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation

Physicochemical and Potency Data

| Parameter | Value | Reference |

| Molecular Weight | 424.66 g/mol | [2] |

| Appearance | White to light brown powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| CRF1 Receptor Binding IC50 | 1.0 nM | [1] |

| CRF-stimulated cAMP Production IC50 (in human Y-79 retinoblastoma cells) | 4.9 nM | [1] |

Solubility Data

| Solvent | Solubility | Comments | Reference |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution. | [2] |

| Ethanol | Soluble | A specific quantitative value is not readily available. As a general practice for similar compounds, dissolving in ethanol at concentrations up to 30 mg/mL may be achievable. | |

| Water | Sparingly soluble in aqueous buffers | For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. |

Pharmacokinetic Profile in Rats

While a detailed pharmacokinetic profile for this compound is not publicly available, the following data has been reported:

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 52% | Rat | [2] |

For reference, a similar BMS compound, BMS-204352, exhibited the following pharmacokinetic parameters in rats after a single intra-arterial administration. These parameters can be expected to be characterized in similar preclinical studies with this compound.

| Parameter | Value Range (dose-dependent) | Species | Reference |

| Elimination Half-life (T1/2) | 2.08 - 4.70 h | Rat | [3] |

| Volume of Distribution (VSS) | 3621 - 8933 ml/kg | Rat | [3] |

| Total Body Clearance (CLT) | 879 - 3242 ml/h/kg | Rat | [3] |

Signaling Pathway

This compound acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by CRF binding to the CRF1 receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, this compound blocks this cascade, leading to a reduction in intracellular cAMP levels. Alternative signaling pathways for the CRF1 receptor, including coupling to Gq to activate the phospholipase C (PLC) pathway and involvement of the MAPK/ERK and Akt pathways, have also been described.

References

Application of BMS-665053 in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-665053 is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a critical role in the neurobiology of stress, anxiety, and depression. As a CRF1 antagonist, this compound offers a valuable tool for investigating the pathophysiology of these disorders and for the preclinical assessment of novel therapeutic agents. These application notes provide an overview of the key in vitro and in vivo applications of this compound, along with detailed protocols to facilitate its use in neuroscience research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Assay Conditions |

| CRF1 Receptor Binding Affinity (IC50) | < 1.0 nM | Human and rat CRF1 receptors, against 150 pM ovine CRF. |

| Inhibition of CRF-stimulated cAMP Production (IC50) | 4.9 nM | Human Y-79 retinoblastoma cells, against 1 nM CRF. |

| CRF2 Receptor Binding Affinity (IC50) | > 10 µM | Against 150 pM ovine CRF. |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Rats

| Parameter | Value | Animal Model/Assay Conditions |

| Oral Bioavailability (F) | 52% | Rat. |

| Efficacious Oral Dose | 10 mg/kg | Defensive withdrawal anxiety test in rats. |

Signaling Pathway

This compound acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, corticotropin-releasing factor (CRF) is released and binds to CRF1 receptors, primarily activating the Gαs pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to neuronal excitation and the physiological and behavioral responses to stress. This compound blocks the initial binding of CRF to the CRF1 receptor, thereby inhibiting this signaling cascade.

Application Notes and Protocols for Studying the HPA Axis with BMS-665053

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist, as a tool to investigate the Hypothalamic-Pituitary-Adrenal (HPA) axis. The protocols outlined below are intended to facilitate the design and execution of both in vitro and in vivo experiments aimed at elucidating the role of the CRF1 receptor in HPA axis regulation and its dysfunction in stress-related disorders.

Introduction to this compound and the HPA Axis

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a variety of psychiatric and metabolic disorders. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis stress response, binding to CRF1 receptors in the anterior pituitary to stimulate the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce glucocorticoids like corticosterone (in rodents) or cortisol (in humans).

This compound is a high-affinity, selective antagonist of the CRF1 receptor. Its ability to block the action of CRF at this receptor makes it an invaluable tool for dissecting the specific contributions of the CRF1 signaling pathway to HPA axis function under both basal and stressed conditions.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and the effects of CRF1 receptor antagonists on HPA axis hormones.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Tissue | Reference |

| CRF1 Receptor Binding IC50 | 1.0 nM | - | [1] |

| CRF-stimulated cAMP Production IC50 | 4.9 nM | Human Y-79 retinoblastoma cells | [1] |

Table 2: In Vivo Effects of CRF1 Receptor Antagonists on HPA Axis Hormones in Rodents

| Compound | Species | Condition | Effect on ACTH | Effect on Corticosterone | Reference |

| CRA1000 | Rat | Basal (chronic treatment) | No effect | No effect | [2] |

| CRA1000 | Rat | Immobilization Stress (acute pre-treatment) | Reduced | Reduced | [2] |

| Antalarmin | Rat | Chronic Isolation-Restraint Stress | - | Significantly decreased | [3][4] |

| R121919 | Rat | Chronic Isolation-Restraint Stress | - | Decreased (not significant) | [3][4] |

| Crinecerfont | Mouse | Basal (chronic treatment) | - | No effect | [5] |

| Crinecerfont | Mouse | Unpredictable Chronic Mild Stress (chronic treatment) | - | Exacerbated circadian secretion | [5] |

| MTIP | Rat | Basal (3-day treatment) | - | Reduced early phase of nocturnal surge | [6] |

| MTIP | Mouse | Insulin- or Ethanol-induced Stress | - | Attenuated response | [6] |

Note: Data for this compound on ACTH and corticosterone levels were not available in the searched literature. The table provides data from other selective CRF1 antagonists to illustrate the expected effects.

Experimental Protocols

In Vitro Assays

1. CRF1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the CRF1 receptor.

Objective: To determine the IC50 value of this compound for the CRF1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.

-

Radioligand: [¹²⁵I]-oCRF or another suitable CRF1 receptor radioligand.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

This compound stock solution (in DMSO).

-

Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., 1 µM CRF).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

This compound dilution or vehicle (for total binding) or non-specific control.

-

Radioligand at a concentration near its Kd.

-

Cell membranes (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Harvest the membranes by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold binding buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

-

Quantify the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

2. CRF-Stimulated cAMP Functional Assay

This protocol describes a method to assess the functional antagonism of this compound on CRF-induced cAMP production.

Objective: To determine the IC50 value of this compound for the inhibition of CRF-stimulated cAMP accumulation.

Materials:

-

Human Y-79 retinoblastoma cells (or another suitable cell line endogenously or recombinantly expressing the CRF1 receptor).

-

Cell culture medium.

-

Stimulation Buffer: e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

-

CRF (human/rat).

-

This compound stock solution (in DMSO).

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit, or similar).

-

Plate reader compatible with the chosen cAMP assay kit.

Protocol:

-

Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

-

On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate the cells for 15-30 minutes at 37°C.

-

Add serial dilutions of this compound to the wells and incubate for a further 15-30 minutes.

-

Add CRF at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vivo Assays

1. Rodent Defensive Withdrawal Anxiety Test

This protocol is a representative method to evaluate the anxiolytic-like effects of this compound.

Objective: To assess the anxiolytic efficacy of this compound in rats.

Animals:

-

Adult male rats (e.g., Sprague-Dawley or Wistar).

Apparatus:

-

A rectangular open field (e.g., 100 cm x 50 cm) with a cylindrical chamber (e.g., 15 cm diameter, 20 cm high) placed in one corner. The open field is brightly lit.

Protocol:

-

Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to the rats. The pre-treatment time should be based on the pharmacokinetic profile of the compound.

-

Place the rat in the open field, facing away from the chamber.

-

Allow the rat to explore the apparatus for a set period (e.g., 15 minutes).

-

Record the following behavioral parameters using a video tracking system:

-

Latency to emerge from the chamber.

-

Total time spent in the open field.

-

Number of entries into the open field.

-

Total distance traveled in the open field.

-

-

Anxiolytic-like effects are indicated by a decrease in the latency to emerge and an increase in the time spent in and the number of entries into the open field.

2. Assessment of HPA Axis Response to Stress

This protocol provides a framework for investigating the effect of this compound on the HPA axis response to an acute stressor.

Objective: To determine the effect of this compound on basal and stress-induced ACTH and corticosterone levels.

Animals:

-

Adult male rats.

Materials:

-

This compound.

-

Stress paradigm equipment (e.g., restraint tubes for immobilization stress).

-

Blood collection supplies (e.g., tail-nick method or indwelling catheters).

-

EDTA-coated tubes for plasma collection.

-

Centrifuge.

-

ELISA kits for ACTH and corticosterone measurement.

Protocol:

-

House the rats individually for a period of acclimatization. If using catheters, allow for recovery after surgery.

-

Administer this compound or vehicle at the desired dose and route.

-

Basal Blood Sampling: Collect a baseline blood sample at a specific time point (e.g., in the morning when corticosterone levels are at their nadir).

-

Stress Induction: Subject the rats to an acute stressor (e.g., 30 minutes of restraint stress).

-

Stress-induced Blood Sampling: Collect blood samples at various time points during and after the stressor (e.g., at 15, 30, 60, and 120 minutes from the onset of stress).

-

Plasma Preparation: Immediately place the blood samples on ice, then centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

-

Hormone Analysis: Measure the plasma concentrations of ACTH and corticosterone using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the hormone levels between the vehicle- and this compound-treated groups at each time point using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Visualizations

Caption: HPA Axis Signaling Pathway and the Action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of chronic administration of a CRF(1) receptor antagonist, CRA1000, on locomotor activity and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticotrophin releasing factor receptor 1antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-665053 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the corticotropin-releasing factor-1 (CRF1) receptor antagonist, BMS-665053, in animal models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies.

Introduction to this compound

This compound is a potent and selective antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, with an IC50 of 1.0 nM.[1][2] It has demonstrated anxiolytic effects in preclinical studies. Understanding its pharmacokinetic profile and appropriate administration routes is crucial for the design of in vivo experiments.

Signaling Pathway of this compound

This compound acts by blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This pathway is centrally involved in the stress response.

Caption: CRF1 Receptor Signaling Pathway Inhibition by this compound.

Quantitative Data Summary